(Tributylstannyl)methanol

Catalog No.
S3370828
CAS No.
1133932-08-7
M.F
C13H30OSn
M. Wt
321.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tributylstannyl)methanol

CAS Number

1133932-08-7

Product Name

(Tributylstannyl)methanol

IUPAC Name

tributylstannylmethanol

Molecular Formula

C13H30OSn

Molecular Weight

321.1 g/mol

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CO

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO

The exact mass of the compound (Tributylstannyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Tributylstannyl)methanol is a highly versatile organotin building block primarily procured as a hydroxymethyl anion equivalent for complex organic synthesis [1]. Functioning as a critical precursor for transmetalation and palladium-catalyzed Stille cross-coupling, it enables the direct installation of hydroxymethyl groups onto aryl, vinyl, and carbonyl electrophiles [2]. For industrial and advanced academic procurement, sourcing the pre-formed stannane eliminates the need for hazardous, cryogenic in situ generation from tributyltin hydride and paraformaldehyde, ensuring reproducible assay purity and scalable processability in late-stage functionalization workflows [3].

Substituting (tributylstannyl)methanol with simpler electrophilic hydroxymethylating agents, such as paraformaldehyde, frequently results in reaction failure when applied to sterically hindered or highly functionalized substrates [1]. For example, in the synthesis of complex tricyclic scaffolds, direct formaldehyde addition to organolithium intermediates often yields no product due to poor electrophilicity[2]. Furthermore, utilizing alternative protected stannanes like Still's reagent (tributyl[(1-ethoxyethoxy)methyl]stannane) introduces a chiral center at the protecting group, generating unwanted diastereomeric mixtures that complicate downstream purification [3]. Procuring (tributylstannyl)methanol allows for achiral protection (e.g., via MOM ether) and subsequent transmetalation, providing a highly nucleophilic, sterically accessible, and stereochemically clean hydroxymethylating species [3].

Superior Nucleophilic Addition in Sterically Hindered Scaffolds

In the synthesis of complex carbohydrate derivatives (e.g., d- and l-psicose from ribono-lactones), direct chain elongation using standard electrophiles is often unviable. However, converting (tributylstannyl)methanol to its protected derivative and subjecting it to transmetalation with n-butyllithium generates a highly reactive α-alkoxymethyllithium species [1]. This reagent successfully adds to sterically demanding ribono-γ-lactones, achieving up to 72% yield of the elongated carbohydrate chain, whereas direct formaldehyde-based homologation typically fails[1].

Evidence DimensionChain elongation yield on hindered lactones
Target Compound DataUp to 72% isolated yield for the stannane-derived organolithium
Comparator Or BaselineDirect formaldehyde addition (historically trace/0% yield)
Quantified Difference72% absolute yield improvement over simple electrophilic homologation.
ConditionsTransmetalation with n-BuLi, addition to 2,3,5-tri-O-methyl-l-ribono-γ-lactone.

Procuring this stannane enables successful carbon chain elongation and hydroxymethylation in complex, high-value API or carbohydrate syntheses where conventional reagents fail.

Direct Hydroxymethylation of Aryl Triflates via Stille Coupling

(Tributylstannyl)methanol serves as an exceptionally efficient coupling partner in palladium-catalyzed Stille reactions, particularly for the synthesis of natural arylnaphthalene lactone lignans [1]. When reacted with complex aryl triflates in the presence of Pd(PPh3)4, Cs2CO3, and LiCl, the stannane undergoes smooth cross-coupling followed by spontaneous lactonization. This sequence directly furnishes natural products like justicidin B and taiwanin C in high purity, bypassing multi-step functional group interconversions required by non-stannane routes [1].

Evidence DimensionLate-stage hydroxymethylation and lactonization
Target Compound DataEnables one-pot Stille coupling and spontaneous lactonization
Comparator Or BaselineMulti-step de novo scaffold construction
Quantified DifferenceConsolidates multi-step functionalization into a single cascade reaction.
ConditionsPd(PPh3)4 catalyst, Cs2CO3, LiCl, reaction with aryl dihydronaphthalene triflates.

It streamlines synthetic routes for complex lactones and lignans, significantly reducing step count and improving overall process efficiency.

Avoidance of Diastereomeric Mixtures in Protected Hydroxymethylation

A major procurement advantage of (tributylstannyl)methanol is its ability to be converted into achiral protected forms, such as tributyl[(methoxymethoxy)methyl]stannane [1]. In contrast, the widely used Still's reagent (tributyl[(1-ethoxyethoxy)methyl]stannane) incorporates a chiral acetal protecting group. During complex syntheses, the use of Still's reagent leads to the formation of complex diastereomeric mixtures that complicate NMR analysis and chromatographic purification [1]. Procuring the unprotected (tributylstannyl)methanol allows chemists to install an achiral MOM or benzyl group, ensuring stereochemically clean downstream transmetalation and addition reactions [1].

Evidence DimensionStereochemical purity of reaction intermediates
Target Compound Data100% achiral intermediate generation (MOM-protected)
Comparator Or BaselineStill's reagent (ethoxyethyl-protected) generates 1:1 diastereomeric mixtures
Quantified DifferenceEliminates diastereomer formation entirely.
ConditionsProtection with MOM-Cl vs. standard Still's reagent usage in nucleophilic additions.

Eliminating diastereomeric mixtures simplifies process analytical technology (PAT) tracking and reduces purification bottlenecks in scale-up.

High Enantiomeric Retention in Deuterated Cross-Couplings

For advanced pharmacokinetic and mechanistic studies requiring isotopic labeling, the configurational stability of the coupling partner is paramount. Studies utilizing enantiomerically pure (S)-tributylstannyl[D1]methanol demonstrate that the compound undergoes Stille coupling with bromobenzene while maintaining an exceptional 99% enantiomeric excess (ee) [1]. This proves that the intermediate chiral palladium complexes derived from this specific stannane are microscopically configurationally stable, a metric where other heteroatom-substituted stannanes often suffer from rapid racemization (dropping to 52-69% ee) [1].

Evidence DimensionEnantiomeric excess (ee) retention during Stille coupling
Target Compound Data99% ee retention for the stannyl methanol
Comparator Or BaselineProtected phenyl[D1]methylamines (52-69% ee)
Quantified DifferenceMaintains near-perfect enantiopurity compared to significant racemization in amine analogs.
ConditionsPd(PPh3)4, 1,4-dioxane or toluene, 80 °C.

Essential for pharmaceutical R&D procuring reagents for the synthesis of chirally pure, isotopically labeled drug candidates.

Synthesis of Rare Carbohydrates and APIs

Procured as a transmetalation precursor to generate highly reactive hydroxymethyl anions for the homologation of aldoses to ketoses (e.g., ribose to psicose), where standard electrophilic chain elongation fails [1].

Late-Stage Stille Cross-Coupling in Natural Product Synthesis

Procured for the direct installation of hydroxymethyl groups onto aryl or vinyl halides/triflates, enabling cascade reactions such as spontaneous lactonization in the synthesis of arylnaphthalene lignans [2].

Isotopically Labeled Chiral Building Blocks

Utilized in the synthesis of enantiomerically pure deuterated compounds for mechanistic and pharmacokinetic studies, owing to its exceptional configurational stability during palladium-catalyzed cross-coupling [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-19-2023

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